1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine
Description
Background on Piperazine Derivatives
Piperazine derivatives constitute a fundamental class of heterocyclic compounds that have established themselves as indispensable building blocks in modern pharmaceutical science. The piperazine nucleus, characterized as a six-membered nitrogen-containing heterocycle, serves as a critical pharmacophore in the rational design of therapeutic agents across multiple disease categories. This cyclic structure, which can be described as cyclohexane with the 1- and 4-carbon groups replaced by nitrogen atoms, provides unique chemical and biological properties that make it exceptionally valuable for drug discovery applications.
The therapeutic significance of piperazine-based molecules spans an impressive range of medical applications. Research has demonstrated that piperazine derivatives exhibit activity as antipsychotic agents, antihistamines, antianginal medications, antidepressants, anticancer compounds, antiviral agents, cardioprotective substances, anti-inflammatory drugs, and imaging agents. This remarkable versatility stems from the ability of the piperazine scaffold to interact with diverse biological targets while maintaining favorable pharmacokinetic properties. The structural flexibility of the piperazine ring allows for strategic modification of substituents, enabling researchers to fine-tune the pharmacodynamic and pharmacokinetic characteristics of resulting molecules.
Prominent examples of successful piperazine-based pharmaceuticals include sildenafil (viagra), ciprofloxacin, and ziprasidone, which demonstrate the broad therapeutic potential of this chemical class. The success of these compounds has motivated extensive research into novel piperazine derivatives, with particular focus on exploring new substitution patterns that can enhance biological activity while minimizing adverse effects. Contemporary research has expanded beyond the traditional central nervous system applications of piperazines to encompass anticancer, antimicrobial, and cardioprotective activities, reflecting the emergence of this pharmacophore as a flexible platform for therapeutic innovation.
Significance of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine
This compound occupies a unique position within the piperazine derivative family due to its distinctive structural architecture and demonstrated biological activities. The compound features three key structural elements that contribute to its pharmacological significance: the central piperazine ring, the benzhydryl moiety, and the nitro-substituted pyridine fragment. This tripartite structure enables multiple mechanisms of biological interaction, positioning the compound as a valuable lead structure for pharmaceutical development.
Research investigations have revealed that this compound exhibits notable antimicrobial properties against several bacterial strains, including Bacillus cereus, Bacillus subtilis, and Clostridium perfringens. The compound demonstrates its antimicrobial efficacy through inhibition of both protein and deoxyribonucleic acid synthesis in Clostridium perfringens, highlighting its potential as an antibacterial agent with a well-defined mechanism of action. This antimicrobial activity has been quantified using regression analyses based on the Hansch approach, indicating significant correlations between structural parameters and biological activity.
The antitumor potential of this compound has been evaluated through cytotoxicity assessments against various cancer cell lines, with preliminary findings suggesting that structural modifications to the piperazine framework can enhance anticancer activity. This observation positions the compound as a promising candidate for further development in cancer therapeutics. Additionally, research into the neuropharmacological properties suggests potential analgesic and sedative effects, attributed to structural similarities with known psychoactive compounds, warranting further investigation for neurological disorder applications.
The lipophilic properties conferred by the benzhydryl group facilitate cellular membrane penetration, while the nitro group provides additional functional versatility through potential reduction to amino functionality. This combination of structural features enables the compound to reach intracellular targets effectively while maintaining multiple sites for potential biological interaction, contributing to its diverse pharmacological profile.
Historical Context and Development
The development of this compound can be traced through the broader historical evolution of piperazine derivative research and the specific advancement of benzhydryl-substituted compounds. The foundational work on aralkylpiperazines dates back to the 1950s, with significant patent literature documenting the synthesis and therapeutic potential of benzhydryl-substituted piperazine derivatives. This early research established the importance of asymmetrically substituted piperazine derivatives, particularly those containing benzhydryl groups, as compounds with enhanced therapeutic value as histamine antagonists.
The systematic exploration of piperazine derivatives gained substantial momentum in subsequent decades, with researchers recognizing the broad potential of this scaffold beyond its initial central nervous system applications. A comprehensive patent review covering the period from 2010 to 2015 revealed a significant increase in research activity focused on piperazine-based molecules, reflecting the growing recognition of their pharmacological versatility. This period witnessed expanded investigation into anticancer, cardioprotective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles of piperazine derivatives.
The specific development of nitropyridine-substituted piperazines emerged from research into bioactive heterocyclic compounds, with particular attention to the role of nitropyridines in biological systems. Recent studies have focused on the synthesis and evaluation of pyridylpiperazine hybrid molecules, recognizing the potential for enhanced biological activity through strategic combination of pharmacologically active scaffolds. This research direction has led to the identification of novel compounds with urease inhibitory activity and antimicrobial properties, contributing to the expanding therapeutic applications of piperazine derivatives.
Contemporary research efforts have concentrated on optimizing the synthesis and biological evaluation of benzhydryl piperazine derivatives, with emphasis on developing compounds with improved selectivity and reduced toxicity profiles. These investigations have employed sophisticated analytical techniques and biological assays to characterize the structure-activity relationships of these compounds, providing valuable insights for future drug development efforts.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic organic compounds. The compound's complete chemical name reflects its structural complexity and the specific arrangement of functional groups within the molecule. The benzhydryl designation refers to the diphenylmethyl substituent attached to one nitrogen atom of the piperazine ring, while the 3-nitro-2-pyridinyl component describes the nitro-substituted pyridine moiety attached to the opposite nitrogen atom.
Properties
IUPAC Name |
1-benzhydryl-4-(3-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-26(28)20-12-7-13-23-22(20)25-16-14-24(15-17-25)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,21H,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWXRHOZQEWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Materials
| Reagent | Quantity | Function |
|---|---|---|
| Benzhydryl chloride | 1.0 equivalent | Electrophile for piperazine functionalization |
| Piperazine | 3.0 equivalents | Nucleophile for substitution reaction |
| Potassium carbonate | 2.0 equivalents | Base for neutralization |
| Tetrabutyl ammonium bromide | 0.1 equivalent | Phase-transfer catalyst |
| 2-Chloro-3-nitropyridine | 1.1 equivalents | Electrophile for pyridine coupling |
| Triethylamine | 1.5 equivalents | Base for SNAr reaction |
| Appropriate solvents | - | Reaction medium |
Synthesis of 1-Benzhydrylpiperazine
The following procedure is adapted from multiple sources for optimal yield:
- To a stirred solution of piperazine (6.0 g, 69.8 mmol) in water (50 ml) at 25°C, add potassium carbonate (9.6 g, 69.8 mmol) and tetrabutyl ammonium bromide (0.2 g) in sequence.
- Add benzhydryl chloride (5.0 g, 23.3 mmol) to the reaction mixture while stirring.
- Heat the reaction mixture to 80-90°C for 4-6 hours until complete (monitored by thin-layer chromatography).
- After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 × 50 ml).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure 1-benzhydrylpiperazine.
The expected physical properties of 1-benzhydrylpiperazine include:
Synthesis of this compound
The coupling reaction to introduce the 3-nitro-2-pyridinyl group:
- Dissolve 1-benzhydrylpiperazine (1.0 g, 3.97 mmol) in dry toluene or dichloromethane (20 ml).
- Add triethylamine (0.83 ml, 5.96 mmol) and stir at room temperature for 15 minutes.
- Add 2-chloro-3-nitropyridine (0.69 g, 4.37 mmol) in portions.
- Heat the reaction mixture at reflux for 6-8 hours, monitoring by thin-layer chromatography.
- After completion, cool to room temperature, add water (30 ml), and extract with ethyl acetate (3 × 30 ml).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (hexane/ethyl acetate) or recrystallization to obtain pure this compound.
Alternative Synthetic Approaches
One-Pot Synthesis
A streamlined one-pot approach might be feasible, particularly for small-scale preparations:
- React piperazine with benzhydryl chloride in the presence of potassium carbonate in a suitable solvent.
- After confirming the formation of 1-benzhydrylpiperazine (by TLC), add 2-chloro-3-nitropyridine and additional base to the same reaction vessel.
- Continue the reaction until completion, followed by standard workup and purification procedures.
This approach reduces solvent waste and handling losses but may result in lower overall yields due to potential side reactions.
Solid-Phase Synthetic Approach
For library generation or parallel synthesis applications, a solid-phase approach could be considered:
- Attach piperazine to a solid support (such as Wang resin) through one of its nitrogen atoms.
- React the immobilized piperazine with benzhydryl chloride.
- Couple the resulting intermediate with 2-chloro-3-nitropyridine.
- Cleave the final product from the resin using appropriate conditions.
This approach is particularly valuable for generating multiple derivatives simultaneously but may require optimization for the specific target compound.
Purification and Characterization
Purification Methods
The final product and intermediates can be purified using the following techniques:
| Purification Method | Applicability | Notes |
|---|---|---|
| Column Chromatography | Final product | Hexane/ethyl acetate or dichloromethane/methanol gradient |
| Recrystallization | Intermediates and final product | Methanol, ethanol, or ethanol/water mixtures |
| Conversion to Salt | For purification/storage | Hydrochloride, tartrate, or oxalate salts |
| Preparative HPLC | Small-scale, high-purity requirements | Water/acetonitrile with appropriate additives |
Structural Confirmation
The structure of this compound should be confirmed using:
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR)
- Key signals in ¹H NMR would include:
- Benzhydryl CH proton (singlet, ~4.3 ppm)
- Piperazine protons (typically two sets of broad signals, ~2.3-3.6 ppm)
- Aromatic protons from benzhydryl and pyridinyl groups
- Key signals in ¹H NMR would include:
Mass Spectrometry
- Expected molecular ion [M+H]⁺ corresponding to the molecular formula C₂₂H₂₂N₄O₂
Elemental Analysis
- Confirming the percentage composition of C, H, and N
Infrared Spectroscopy
- Characteristic bands for aromatic C-H, C=C, C-N, and NO₂ groups
Yield Optimization and Scale-Up Considerations
Critical Parameters Affecting Yield
Several factors significantly impact the overall yield of this compound:
- Stoichiometry: Excess piperazine in the first step prevents double substitution.
- Reaction temperature: Higher temperatures may promote side reactions.
- Base selection: Different bases (potassium carbonate, sodium carbonate, triethylamine) affect reaction kinetics and selectivity.
- Solvent choice: Water-based systems for eco-friendly synthesis versus organic solvents for improved solubility.
- Reaction time: Extended reaction times may lead to decomposition of sensitive intermediates.
Scale-Up Considerations
When scaling up the synthesis from laboratory to industrial scale, the following modifications should be considered:
- Heat transfer: Larger reaction vessels have different heat transfer characteristics, necessitating careful temperature control.
- Mixing efficiency: Adequate stirring becomes critical at larger scales.
- Safer alternatives: Replacement of hazardous reagents (e.g., thionyl chloride) with safer alternatives when possible.
- Continuous flow processing: For certain steps, continuous flow reactors may offer advantages over batch processing.
- Green chemistry principles: Water-based processes, as described in some protocols, offer environmental advantages.
Chemical Reactions Analysis
Piperazine Ring Functionalization
The secondary amine groups in the piperazine ring undergo nucleophilic substitution reactions with electrophilic reagents.
Table 1: Sulfonylation Reactions of the Piperazine Ring
Key Observations :
-
Reactions proceed via nucleophilic attack of the piperazine nitrogen on sulfonyl chlorides.
-
Electron-withdrawing nitro groups on the sulfonyl reagent enhance electrophilicity, improving reactivity .
Table 2: Alkylation Reactions of the Piperazine Ring
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-(Bromomethyl)-3-methylbenzene | K₂CO₃, DMF, 145°C, overnight | N-Methylbenzyl-substituted derivative | 72%* |
*Yield reported for analogous benzhydrylpiperazine alkylation .
Mechanistic Notes :
-
Alkylation involves SN2 displacement of bromide by the piperazine nitrogen.
-
Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing ionic intermediates .
Pyridine Ring Transformations
The 3-nitro group on the pyridine ring enables reduction and electronic modulation.
Table 3: Nitro Group Reduction
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂, Pd/C | Ethanol, 50 psi, 6 hrs | 1-Benzhydryl-4-(3-amino-2-pyridinyl)piperazine | Theoretical pathway** |
**Based on analogous nitroarene reductions .
Critical Considerations :
-
Reduction selectivity depends on catalyst choice (Pd/C preserves aromatic rings).
-
Amino derivatives serve as intermediates for further functionalization (e.g., diazotization) .
Comparative Reactivity Analysis
Table 4: Substituent Effects on Reaction Outcomes
| Position of Nitro Group | Reactivity with Piperazine | Product Stability |
|---|---|---|
| 3-Nitro (target) | Moderate sulfonylation rates | High crystallinity |
| 4-Nitro (analog) | Faster sulfonylation | Lower thermal stability |
Scientific Research Applications
1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine involves its interaction with specific molecular targets in the body. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The benzhydryl group provides lipophilicity, allowing the compound to cross cell membranes and reach intracellular targets. The piperazine ring can interact with various biological molecules, influencing their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations in Piperazine Derivatives
Piperazine derivatives are highly tunable, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzhydrylpiperazine Derivatives
Physicochemical Properties
- Solubility: Piperazine derivatives with ethylene or methylene spacers between the piperazine core and substituents (e.g., quinolone-linked compounds) show improved aqueous solubility (80 μM at pH 2.0–6.5) compared to directly attached groups (e.g., phenylpiperazines: <20 μM) . The benzhydryl group in the target compound likely reduces solubility due to increased hydrophobicity, but this may enhance membrane permeability.
- Metabolic Stability : Piperazine rings are metabolic hotspots, prone to N-dealkylation or oxidation . Bulkier substituents like benzhydryl may shield the piperazine core, improving stability compared to benzyl or phenyl analogs (e.g., 1-benzyl-4-(3-nitro-2-pyridinyl)piperazine) .
Environmental Degradation
Piperazine rings are susceptible to MnO2-mediated oxidation, with substituents influencing degradation rates. For example:
Biological Activity
1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a benzhydryl group and a nitro group on the pyridine moiety. The structural formula can be represented as follows:
This configuration contributes to its lipophilicity, enabling it to penetrate cellular membranes effectively.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The nitro group can be reduced to an amino group, which enhances its reactivity and potential interactions with enzymes and receptors. The benzhydryl moiety increases the compound's lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that it exhibits activity against several bacterial strains, including:
- Bacillus cereus
- Bacillus subtilis
- Clostridium perfringens
In studies, the compound inhibited protein and DNA synthesis in C. perfringens, highlighting its potential as an antibacterial agent . The antimicrobial efficacy was assessed using regression analyses based on the Hansch approach, indicating a significant correlation between structural parameters and biological activity .
Antitumor Activity
The compound's potential in oncology is also under investigation. It has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings suggest that modifications to the piperazine structure can enhance anticancer activity, making it a candidate for further development in cancer therapeutics .
Neuropharmacological Effects
Research into the neuropharmacological properties of this compound suggests it may possess analgesic and sedative effects. These properties are attributed to its structural similarity to known psychoactive compounds, warranting further investigation into its use in treating neurological disorders .
Comparative Analysis
To understand the unique biological profile of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Antitumor Activity | Neuropharmacological Effects |
|---|---|---|---|
| This compound | Yes | Yes | Potentially present |
| 1-Benzhydryl-4-(2-pyridinyl)piperazine | Moderate | Limited | Not established |
| 1-Benzhydryl-4-(4-nitro-2-pyridinyl)piperazine | High | Moderate | Not established |
This table illustrates that while this compound shows promising biological activity across multiple domains, its specific interactions and efficacy may vary significantly from its analogs.
Case Studies
Several case studies have highlighted the compound's potential:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited bacterial growth in vitro, particularly against strains resistant to conventional antibiotics. This positions it as a candidate for developing new antimicrobial therapies .
- Cytotoxicity in Cancer Cells : In vitro assays indicated that modifications to the piperazine structure significantly enhanced cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .
Q & A
Q. What are the standard synthetic routes for 1-Benzhydryl-4-(3-nitro-2-pyridinyl)piperazine?
Methodological Answer: The synthesis typically involves coupling a benzhydryl-piperazine precursor with a nitro-substituted pyridine derivative. For example:
- Step 1: React 1-benzhydrylpiperazine with 3-nitro-2-chloropyridine under reflux in ethanol or methanol using a palladium-based catalyst (e.g., Pd/C) to facilitate nucleophilic aromatic substitution .
- Step 2: Purify the product via column chromatography or recrystallization to achieve >95% purity.
- Key Parameters: Reaction temperature (70–80°C), solvent polarity, and catalyst loading significantly influence yield (reported 60–85% in optimized conditions) .
Q. What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the benzhydryl group (δ 4.5–5.0 ppm for CH₂) and nitro-pyridine ring (δ 8.0–9.0 ppm for aromatic protons) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (C₂₂H₂₂N₄O₂, exact mass 386.17 g/mol) .
- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., piperazine chair conformation; see comparable structures in ).
Advanced Research Questions
Q. How do structural modifications influence the antibacterial activity of benzhydryl-piperazine derivatives?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) studies reveal:
-
Nitro Group Position: The 3-nitro substituent on pyridine enhances activity against Gram-positive bacteria (e.g., Clostridium perfringens) by increasing electrophilicity, promoting DNA intercalation .
-
Benzhydryl Substitution: Bulky benzhydryl groups improve membrane permeability but reduce solubility (logP ~3.5). Introducing polar groups (e.g., -OH) balances lipophilicity and bioavailability .
-
Table: Activity Against Bacterial Strains
Bacterial Strain MIC (µg/mL) Mechanism Bacillus subtilis 12.5 DNA synthesis inhibition Clostridium perfringens 6.25 Protein synthesis blockade E. coli (resistant) >50 No significant activity Data from .
Q. How does this compound inhibit bacterial protein and DNA synthesis?
Methodological Answer:
- DNA Binding: The nitro group undergoes enzymatic reduction to form reactive nitroso intermediates, which covalently bind to DNA guanine residues, preventing replication (demonstrated via radiolabeled thymidine uptake assays) .
- Protein Synthesis: In C. perfringens, the compound disrupts ribosome assembly by binding to 30S subunits (validated via sucrose density gradient centrifugation) .
Q. What are the contradictions in reported biological activities of structurally similar analogs?
Methodological Answer:
- Antimicrobial vs. Anticancer Activity: While nitro-pyridine derivatives show broad-spectrum antibacterial activity , analogs lacking the benzhydryl group (e.g., 4-(3-nitropyridin-2-yl)piperazine) exhibit negligible cytotoxicity in cancer cell lines (HeLa, IC₅₀ >100 µM) .
- Mechanistic Discrepancies: Some studies attribute activity to nitro-reductase activation , while others propose direct enzyme inhibition (e.g., dihydrofolate reductase) . Resolve via knockout bacterial strains lacking nitroreductase genes.
Experimental Design and Optimization
Q. How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing reaction time from 12h (batch) to 2h (flow) with 90% yield .
- Catalyst Screening: Pd/C (5% loading) outperforms Pd(OAc)₂ in minimizing byproducts (e.g., dehalogenated pyridine derivatives) .
Q. What in vitro models are suitable for evaluating neuropharmacological potential?
Methodological Answer:
- Dopamine Receptor Binding: Radioligand assays (³H-spiperone competition) assess affinity for D2 receptors (Ki <100 nM indicates antipsychotic potential; see comparable piperazine derivatives in ).
- Amphetamine-Induced Psychosis Models: Primate behavioral studies (e.g., suppression of stereotypy) validate atypical antipsychotic profiles .
Data Interpretation and Validation
Q. How to reconcile discrepancies in computational vs. experimental logP values?
Methodological Answer:
Q. What controls are critical in bacterial inhibition assays?
Methodological Answer:
- Positive Control: Tetracycline (1–5 µg/mL) to confirm assay validity.
- Solvent Control: DMSO (<1% v/v) to rule out solvent toxicity.
- Resistant Strains: Use E. coli ΔacrB to differentiate intrinsic vs. efflux-mediated resistance .
Emerging Research Directions
Q. Can this compound serve as a photosensitizer in photodynamic therapy?
Hypothesis: The nitro group may generate singlet oxygen (¹O₂) under UV irradiation. Validate via electron paramagnetic resonance (EPR) with TEMPO trapping .
Q. What co-crystal structures reveal about target engagement?
Approach: Co-crystallize with bacterial DNA gyrase (PDB ID: 6F86 homolog) to map binding pockets. Synchrotron X-ray diffraction (1.8 Å resolution) resolves key interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
